molecular formula C20H15IO2 B2872733 4-Iodophenyl 2,2-diphenylacetate CAS No. 313670-52-9

4-Iodophenyl 2,2-diphenylacetate

Cat. No. B2872733
CAS RN: 313670-52-9
M. Wt: 414.242
InChI Key: ANVJOOWHUJQQPE-UHFFFAOYSA-N
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Description

4-Iodophenyl 2,2-diphenylacetate is a chemical compound that belongs to the family of diphenylacetate derivatives. It is a white to off-white powder with a molecular formula of C24H19IO2 and a molecular weight of 466.31 g/mol. This compound has attracted the attention of researchers due to its potential applications in various fields of science, particularly in medicinal chemistry.

Scientific Research Applications

Indicator of Prior Respiratory Activity in Aquatic Bacteria

The compound “4-Iodophenyl 2,2-diphenylacetate” is structurally similar to INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which is commonly used as an indicator of prior respiratory activity in aquatic bacteria . The rate of in vivo INT reduction to formazan is often used as a proxy for oxygen consumption rates . However, the toxicity of INT invalidates this interpretation . Despite this, the amount of reduced INT showed an excellent relation with the respiration rates prior to INT addition .

Crystal Structure Analysis

The crystal structure of compounds similar to “4-Iodophenyl 2,2-diphenylacetate” has been studied . For instance, the crystal structure of 4-(4-iodophenyl)-5H-1,2,3-dithiazole-5-thione, a compound with a similar iodophenyl group, has been analyzed . Such studies can provide valuable insights into the properties and potential applications of “4-Iodophenyl 2,2-diphenylacetate”.

Chemical Synthesis

“4-Iodophenyl 2,2-diphenylacetate” could potentially be used in chemical synthesis . For example, a mixture of 1-(4-iodophenyl)ethanone O-acetyl oxime, a compound with a similar iodophenyl group, has been used in the synthesis of 4-(4-iodophenyl)-5H-1,2,3-dithiazole-5-thione .

Commercial Availability

“4-Iodophenyl 2,2-diphenylacetate” is commercially available and can be purchased for scientific research needs . This suggests that it could be used in a variety of laboratory experiments and research projects.

properties

IUPAC Name

(4-iodophenyl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVJOOWHUJQQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenyl 2,2-diphenylacetate

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